trans-3-Phenylpropen-1-yl-boronic acid
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Description
Trans-3-Phenylpropen-1-yl-boronic acid is a useful research compound. Its molecular formula is C9H11BO2 and its molecular weight is 162.00 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Trans-3-Phenylpropen-1-yl-boronic acid is primarily used as a reactant in various chemical reactions . The primary targets of this compound are the molecules it interacts with during these reactions.
Mode of Action
The compound is involved in several types of reactions, including carbonylative arylation of allenols, oxidative cross-coupling with (trifluoromethyl)trimethylsilane, Suzuki-Miyaura coupling reactions, three-component reductive coupling with alkynes, and enantioselective conjugation to vinyl 2-pyridylsulfones . In these reactions, the compound interacts with its targets, leading to the formation of new chemical bonds and the creation of new molecules.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the aforementioned reactions . The downstream effects of these pathways depend on the specific reaction and the other reactants involved.
Result of Action
The molecular and cellular effects of this compound’s action are the formation of new molecules through the reactions it participates in . These new molecules can have a variety of effects depending on their nature and the context in which they are produced.
Action Environment
The action, efficacy, and stability of this compound are influenced by the environmental conditions in which the reactions it participates in take place. Factors such as temperature, pH, and the presence of other reactants and catalysts can all affect the compound’s action .
Biochemical Analysis
Biochemical Properties
Trans-3-Phenylpropen-1-yl-boronic acid plays a significant role in biochemical reactions, particularly in the formation of boronate esters. It interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in the development of enzyme inhibitors and sensors. For example, this compound is used in the Suzuki-Miyaura coupling reaction, a widely employed method in organic synthesis .
Cellular Effects
This compound influences various cellular processes by interacting with cell surface receptors and intracellular proteins. It can modulate cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form reversible covalent bonds with diols allows it to interfere with carbohydrate metabolism and glycoprotein function, impacting cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of boronate esters with biomolecules containing hydroxyl groups. This interaction can inhibit or activate enzymes, depending on the specific target. For instance, it can inhibit proteases by binding to the active site serine residue, preventing substrate access. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade when exposed to moisture or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effect without adverse outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycosidases and glycosyltransferases, affecting the synthesis and degradation of glycoconjugates. These interactions can alter metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The compound’s distribution is influenced by its ability to form reversible covalent bonds with biomolecules, affecting its localization and accumulation .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily in the cytoplasm and nucleus. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its role in modulating enzyme activity, gene expression, and other cellular processes .
Properties
IUPAC Name |
[(E)-3-phenylprop-1-enyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-6,8,11-12H,7H2/b8-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGWFDHLFMBIDS-XBXARRHUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CCC1=CC=CC=C1)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/CC1=CC=CC=C1)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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